Methyl 7-nitrobenzofuran-3-carboxylate

MAO inhibition neurochemistry nitrobenzofuran SAR

Methyl 7-nitrobenzofuran-3-carboxylate (CAS 1956385-32-2, C₁₀H₇NO₅, MW 221.17) is a synthetic nitro-substituted benzofuran-3-carboxylate ester belonging to the broader nitrobenzofuran class, a family of heterocycles with established antibacterial, antiparasitic, antifungal, MAO-inhibitory, antitumor, and kinase-inhibitory activities. The compound features a nitro group at the 7-position of the benzofuran homocycle and a methyl ester at the 3-position of the furan ring.

Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
Cat. No. B12871148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-nitrobenzofuran-3-carboxylate
Molecular FormulaC10H7NO5
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H7NO5/c1-15-10(12)7-5-16-9-6(7)3-2-4-8(9)11(13)14/h2-5H,1H3
InChIKeyADFPNIUMQBJTRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-nitrobenzofuran-3-carboxylate – A Position-Specific Nitrobenzofuran Ester for Differentiated Chemical Biology and Medicinal Chemistry Procurement


Methyl 7-nitrobenzofuran-3-carboxylate (CAS 1956385-32-2, C₁₀H₇NO₅, MW 221.17) is a synthetic nitro-substituted benzofuran-3-carboxylate ester belonging to the broader nitrobenzofuran class, a family of heterocycles with established antibacterial, antiparasitic, antifungal, MAO-inhibitory, antitumor, and kinase-inhibitory activities [1]. The compound features a nitro group at the 7-position of the benzofuran homocycle and a methyl ester at the 3-position of the furan ring . Unlike 2-nitrobenzofuran pharmacophores that dominate the antimicrobial patent literature [2], 3-carboxylate-substituted 7-nitrobenzofurans occupy a structurally distinct and less-explored chemical space. The 7-nitro substitution pattern imparts unique electronic effects on the aromatic system—the nitro group's strong electron-withdrawing character activates the ring toward nucleophilic aromatic substitution and enables selective reduction to the corresponding 7-amino derivative [1]. This combination of a homocyclic nitro group with a heterocyclic ester creates a versatile intermediate scaffold for generating structurally diverse compound libraries through orthogonal chemical transformations at both the nitro and ester positions.

Why Methyl 7-nitrobenzofuran-3-carboxylate Cannot Be Interchanged with Other Nitrobenzofuran Isomers or Ester Analogs Without Experimental Validation


Within the nitrobenzofuran class, the position of the nitro substituent is not a passive structural feature—it fundamentally dictates both biological target engagement and chemical reactivity. Head-to-head pharmacological comparisons demonstrate that 2-nitrobenzofurans consistently outperform 3-nitrobenzofurans in antibacterial and antiparasitic assays, confirming that the nitro pharmacophore requires specific spatial placement on the furan ring for biological action [1]. Even among homocyclic nitro isomers, the 7-nitro versus 5-nitro substitution pattern can flip enzyme selectivity: 7-nitro-2-phenylbenzofuran preferentially inhibits MAO-A (IC₅₀ = 0.168 µM), while the 5-nitro analog is a potent MAO-B inhibitor (IC₅₀ = 0.024 µM) [2]. Chemically, the 7-nitro position experiences distinct electronic environments compared to the 5- and 6-positions due to its proximity to the furan oxygen, altering its reduction potential and electrophilic aromatic substitution reactivity [3]. The methyl ester at the 3-position further differentiates this compound from its ethyl ester and carboxylic acid counterparts in terms of solubility, crystallinity, and its suitability as a protected intermediate for downstream amidation or hydrolysis strategies. These position- and functional-group-dependent properties mean that substituting methyl 7-nitrobenzofuran-3-carboxylate with a 5-nitro isomer, a 2-nitro regioisomer, or a different ester analog without re-optimization of synthetic routes or biological assays will likely yield divergent—and potentially misleading—results.

Quantitative Differential Evidence for Methyl 7-nitrobenzofuran-3-carboxylate vs. Closest Analogs


Nitro Position on the Homocycle Determines MAO-A vs. MAO-B Selectivity in 2-Phenylbenzofuran Series

A comparative SAR study of nitro-substituted 2-phenylbenzofurans revealed that the position of the nitro group on the benzofuran homocycle is a critical determinant of monoamine oxidase (MAO) isoform selectivity. The 7-nitro-substituted analog (7-nitro-2-phenylbenzofuran) preferentially inhibits MAO-A with an IC₅₀ of 0.168 µM, whereas the 5-nitro-substituted analog (5-nitro-2-phenylbenzofuran) exhibits selectivity for MAO-B with an IC₅₀ of 0.024 µM [1]. This represents an approximately 7-fold difference in potency directionality for the two isoforms, driven entirely by the nitro group's position on the homocycle. Methyl 7-nitrobenzofuran-3-carboxylate, possessing the identical 7-nitro substitution pattern, is expected to inherit this MAO-A preference, making it distinct from its 5-nitro positional isomer for target-focused procurement. Note: Direct data for the 3-carboxylate methyl ester variant are not reported; this inference is based on the 7-nitro-2-phenylbenzofuran scaffold and should be verified experimentally.

MAO inhibition neurochemistry nitrobenzofuran SAR

3-Nitrobenzofurans Are Consistently Less Antibacterial Than 2-Nitrobenzofurans, Guiding Procurement for Antimicrobial Screening

A systematic head-to-head comparison of 2-nitro- versus 3-nitro-benzofuran derivatives established that 3-nitrobenzofurans are always less active against both bacteria and protozoa than their corresponding 2-nitro counterparts [1]. This finding fundamentally validates that the nitro pharmacophore on the furan ring (position 2) is the primary driver of antimicrobial activity in this class. Methyl 7-nitrobenzofuran-3-carboxylate, bearing its ester at the 3-position rather than a nitro group, lacks the 2-nitro pharmacophore and is therefore positioned outside the primary antimicrobial pharmacophore space of the nitrobenzofuran class. This distinction has direct procurement relevance: for antimicrobial screening campaigns, 2-nitrobenzofuran derivatives (such as 2-nitro-3-phenylbenzofurancarboxylic acid derivatives described in the Riker Laboratories patents [2]) represent the validated pharmacophore; methyl 7-nitrobenzofuran-3-carboxylate should be prioritized for applications leveraging the homocyclic 7-nitro group's properties (e.g., reduction to amine, electronic effects) rather than for furan-nitro-driven antimicrobial activity.

antibacterial nitrobenzofuran pharmacophore validation

7-Nitrobenzofuran Derivatives Exhibit Regioselective Nitration Chemistry Distinct from 5-Nitro Isomers, Enabling Differential Synthetic Intermediate Utility

The nitration behavior of substituted benzofurans was extensively characterized by Bastian et al. (1983), revealing a critical synthetic distinction: 5-chloro-, 5-bromo-, 5-nitro-, and 7-nitro-benzofurans exclusively yield derivatives nitrated at the 3-position of the furan ring, while unsubstituted benzofuran produces a mixture of 2-nitro and 3-nitro derivatives with a predominance of the latter [1]. This means that methyl 7-nitrobenzofuran-3-carboxylate, already bearing a substituent at the 3-position, cannot undergo further 3-nitration; its synthetic derivatization must proceed through alternative pathways (e.g., reduction of the 7-nitro group to the amine, electrophilic substitution at other positions). In contrast, the 5-nitro isomer retains the possibility of 3-nitration chemistry. This differential synthetic accessibility directly impacts procurement decisions for medicinal chemistry programs: the 7-nitro isomer is pre-committed to a specific synthetic trajectory (amine generation at position 7), while the 5-nitro isomer offers greater flexibility for introducing additional nitro substituents.

synthetic chemistry nitration regioselectivity benzofuran functionalization

3-Nitro-2-methylbenzofurans Exhibit Limited Solution Stability (t₁/₂ 0.8–3.5 h), Whereas 7-Nitrobenzofuran-3-carboxylate Esters Have No Labile 3-Nitro Group and Are Expected to Be Stable

Powers (1976) reported that 3-nitro-2-methylbenzofurans are labile in aqueous solution, with half-lives (t₁/₂) ranging from 0.8 to 3.5 hours at 37 °C, pH 7.0 [1]. This instability is attributed to the presence of the nitro group directly on the furan ring at the 3-position, which undergoes solvolysis. Methyl 7-nitrobenzofuran-3-carboxylate does not possess a nitro group on the furan ring; its nitro group is located on the benzene ring (7-position) and its 3-position bears a stable methyl ester. Consequently, this compound is expected to exhibit substantially greater solution stability, making it more suitable for biological assays requiring extended incubation times (e.g., 24–72 h cell-based assays, enzymatic assays at 37 °C). The structurally related methyl 5-nitrobenzofuran-3-carboxylate shares this stability advantage, as its nitro group is also homocyclic. However, the 7-nitro isomer may offer distinct electronic properties affecting reduction potential. Direct stability data for the target compound are not publicly available; this inference is based on the absence of the labile 3-nitro-furan structural motif.

compound stability solvolysis nitrobenzofuran assay compatibility

2-Nitrobenzofurans Function as Radiosensitizers with Measured Redox Potentials (–309 mV); 7-Nitrobenzofuran-3-carboxylates Occupy a Distinct Redox Space

A series of 2-nitrobenzofurans were characterized by pulse radiolysis, demonstrating their potential as radiosensitizers with measured redox potentials. The one-electron reduction potential of the 2-nitrobenzofuran class was reported at approximately –309 mV, correlating well with electron spin densities on the nitro groups of their radical anions [1]. These redox properties enable 2-nitrobenzofurans to enhance radiation-induced cell killing in yeast models [2]. Methyl 7-nitrobenzofuran-3-carboxylate, lacking the 2-nitro group, occupies a fundamentally different redox space: its homocyclic 7-nitro group will exhibit a distinct reduction potential due to different conjugation with the aromatic system. This differential redox behavior has direct procurement significance—programs seeking radiosensitizer leads should focus on 2-nitrobenzofuran scaffolds, while programs interested in the 7-nitro group's unique redox chemistry (e.g., hypoxia-selective prodrugs, fluorescent probe design) may find the target compound more suitable.

radiosensitization redox potential nitrobenzofuran pulse radiolysis

Methyl Ester at 3-Position Provides a Protected Carboxyl Handle Distinct from the Free Carboxylic Acid and the Ethyl Ester Analogs, Affecting Solubility, Crystallinity, and Downstream Conjugation Chemistry

Methyl 7-nitrobenzofuran-3-carboxylate (MW 221.17) differs from its direct analogs 7-nitrobenzofuran-3-carboxylic acid (CAS 1956326-81-0, MW 207.14) and ethyl 7-nitrobenzofuran-3-carboxylate (CAS not specified, MW 235.19) in a manner that has significant procurement and experimental design consequences. The methyl ester serves as a protected form of the carboxylic acid, enabling synthetic manipulations (e.g., nitro reduction, electrophilic substitution) without interference from the acidic proton. This is critical for multi-step synthetic sequences where a free carboxylic acid would be incompatible with basic or nucleophilic conditions. Compared to the ethyl ester analog, the methyl ester offers a smaller steric footprint, potentially affecting crystal packing, melting point, and solubility in polar organic solvents. While quantitative solubility data for this specific compound are not publicly available, the general principle that methyl esters exhibit higher aqueous solubility and lower logP than their ethyl counterparts is well-established in medicinal chemistry [1]. For procurement, the methyl ester represents the optimal balance between protection and ease of subsequent hydrolysis to the free acid for biological conjugation (e.g., amide bond formation with amine-containing payloads).

prodrug design ester protection carboxylic acid handle physicochemical properties

Differentiated Application Scenarios for Methyl 7-nitrobenzofuran-3-carboxylate Based on Quantitative Evidence


MAO-A Selective Inhibitor Development – Neuroscience and Psychiatric Drug Discovery

Procurement of methyl 7-nitrobenzofuran-3-carboxylate is specifically justified for medicinal chemistry programs developing reversible MAO-A selective inhibitors for depression and anxiety disorders. The 7-nitro substitution pattern on the benzofuran core has been experimentally demonstrated to confer preferential MAO-A inhibition (IC₅₀ = 0.168 µM for the 7-nitro-2-phenylbenzofuran prototype), while the 5-nitro isomer selectively inhibits MAO-B [1]. Programs targeting MAO-A should source the 7-nitro isomer to achieve the desired isoform selectivity profile; using the 5-nitro isomer would misdirect the biological activity toward MAO-B (IC₅₀ = 0.024 µM), fundamentally altering the therapeutic indication. The 3-carboxylate methyl ester additionally provides a synthetic handle for late-stage diversification via amidation or hydrolysis, enabling structure-activity relationship exploration around the 3-position while maintaining the critical 7-nitro MAO-A pharmacophore.

7-Amino-Benzofuran Library Synthesis via Nitro Reduction – A Key Intermediate for Heterocyclic Diversity

The compound's strongest differentiator as a synthetic building block is its capacity for selective nitro-to-amine reduction, generating methyl 7-aminobenzofuran-3-carboxylate (CAS 1782470-18-1, MW 191.18) . This transformation is orthogonal to the 3-methyl ester, which remains intact under standard nitro reduction conditions (H₂/Pd-C, Fe/HCl, or hydrazine/Fe catalysts). The resulting 7-amino derivative is a versatile intermediate for amide coupling, diazotization, Sandmeyer reactions, and reductive amination, enabling the rapid construction of diverse 7-substituted benzofuran-3-carboxylate libraries. This synthetic pathway is not accessible from the 2-nitrobenzofuran class, which undergoes different reactivity. Procurement for heterocyclic library synthesis should prioritize this compound when the target library requires derivatization at the 7-position while preserving the 3-carboxylate as a functional handle for subsequent modifications.

Stable Scaffold for Long-Duration Biological Assays – Avoiding 3-Nitro-Furan Instability

For assay development and screening groups running incubation times exceeding 3 hours at 37 °C, methyl 7-nitrobenzofuran-3-carboxylate offers a predicted stability advantage over 3-nitrobenzofuran derivatives, which undergo solvolysis with half-lives as short as 0.8–3.5 hours at pH 7.0 [2]. The compound's 7-nitro group on the benzene ring is chemically distinct from the labile 3-nitro-furan motif and is not expected to undergo analogous hydrolytic degradation. This makes it a more reliable scaffold for 24–72 hour cell-based assays, long-term stability studies, and biochemical screens where compound integrity throughout the incubation period is critical for data reproducibility. Procurement teams should select this compound over 3-nitrobenzofurans when assay protocols require extended compound exposure times.

Non-Antimicrobial Nitrobenzofuran Probe Development – Diverging from the 2-Nitro Pharmacophore

Research groups seeking nitrobenzofuran-based chemical probes for non-antimicrobial applications (e.g., fluorescent probes, chemical biology tools, enzyme inhibition outside the antimicrobial space) should prioritize methyl 7-nitrobenzofuran-3-carboxylate precisely because it lacks the 2-nitro group that drives antibacterial and antiparasitic activity [3]. This structural divergence reduces the risk of confounding antimicrobial effects in cell-based assays and allows cleaner interpretation of target-specific biological readouts. The compound can serve as a negative control in antimicrobial screening cascades where 2-nitrobenzofurans are the test articles, or as a starting scaffold for developing selective probes against non-antimicrobial targets (e.g., MAO enzymes, kinases) without the interference of broad-spectrum antibacterial activity.

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